2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
Description
Structural Characterization of 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a complex arrangement of fluorinated substituents on a benzoic anhydride framework. The compound possesses the molecular formula C16H6F8O3 with a molecular weight of 398.21 grams per mole. The structure consists of two 2-fluoro-6-(trifluoromethyl)benzoyl units connected through an anhydride bridge, creating a symmetrical dimeric arrangement that significantly influences the compound's physical properties.
The crystallographic analysis reveals that the compound exists as a solid at room temperature, exhibiting a white to almost white crystalline powder appearance. The melting point has been consistently determined to be in the range of 75-79 degrees Celsius, with specific measurements showing values of 77 degrees Celsius and 78.09 degrees Celsius in different analytical batches. This relatively low melting point for an aromatic anhydride suggests that the fluorine substituents create significant molecular strain or electronic effects that destabilize the crystal lattice compared to non-fluorinated analogs.
The molecular geometry is substantially influenced by the positioning of the fluorine atom at the 2-position and the trifluoromethyl group at the 6-position on each benzene ring. This substitution pattern creates a sterically congested environment around the carboxyl carbon, which affects both the reactivity and the solid-state packing of the molecules. The presence of eight fluorine atoms in total (two fluorine atoms and two trifluoromethyl groups containing six additional fluorine atoms) creates a highly electronegative molecular environment that significantly alters the electron density distribution throughout the aromatic system.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through multiple nuclear observations. The proton Nuclear Magnetic Resonance spectrum confirms the structural integrity of the compound, with all observed signals consistent with the proposed molecular structure. The aromatic proton signals appear in the expected downfield region, with chemical shifts that reflect the electron-withdrawing effects of both the fluorine substituents and the anhydride functionality.
The fluorine Nuclear Magnetic Resonance spectrum represents a particularly valuable analytical tool for this highly fluorinated compound. The spectrum exhibits distinct signals corresponding to the different fluorine environments present in the molecule. The fluorine atom directly attached to the benzene ring experiences a significantly different chemical environment compared to the fluorine atoms within the trifluoromethyl group, resulting in characteristic signal separation that allows for unambiguous structural assignment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show the carbonyl carbon signals characteristic of anhydride functionality, appearing in the typical range for aromatic anhydrides. The aromatic carbon signals would demonstrate the influence of fluorine substitution through characteristic coupling patterns and chemical shift perturbations. The trifluoromethyl carbon would appear as a distinctive quartet due to coupling with the three equivalent fluorine nuclei, providing additional structural confirmation.
The Nuclear Magnetic Resonance data consistently confirms that the synthesized material matches the expected structure for this compound, with all spectral parameters falling within acceptable ranges for structural verification. This spectroscopic evidence supports the successful formation of the anhydride bond and the retention of the fluorinated substitution pattern during synthesis.
Fourier-Transform Infrared Vibrational Signatures
Fourier-Transform Infrared spectroscopy reveals characteristic vibrational signatures that provide definitive identification of the anhydride functional group and the fluorinated aromatic system. Anhydrides are known to exhibit a distinctive double carbonyl stretching pattern, with absorption bands typically appearing at 1810 and 1760 wavenumbers. This dual peak pattern arises from the symmetric and asymmetric stretching modes of the two carbonyl groups within the anhydride linkage.
The infrared spectrum of this compound would be expected to show these characteristic anhydride carbonyl stretches, likely shifted to higher frequencies due to the electron-withdrawing effects of the fluorine substituents. The presence of fluorine atoms and trifluoromethyl groups would also contribute additional characteristic absorptions in the carbon-fluorine stretching region, typically observed between 1000-1300 wavenumbers.
Aromatic carbon-hydrogen stretching vibrations would appear in the 3100-3050 wavenumbers region, while the aromatic carbon-carbon stretching modes would be observed in the 1600-1475 wavenumbers range. The intensity and exact positioning of these bands would be influenced by the electronic effects of the fluorine substituents, which significantly alter the electron density distribution in the aromatic ring system.
The carbon-oxygen stretching vibrations associated with the anhydride functionality would appear in the broad region of 1300-1000 wavenumbers, overlapping with potential carbon-fluorine stretching absorptions. The complex vibrational fingerprint created by the combination of anhydride and multiple fluorine substituents provides a unique spectroscopic signature for this compound.
Raman Spectroscopic Features
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering particular advantages for the analysis of symmetric molecular vibrations and carbon-carbon bond stretching modes. For this compound, Raman spectroscopy would be especially valuable for examining the aromatic ring breathing modes and the symmetric components of the anhydride functionality.
The aromatic ring system would exhibit characteristic Raman-active vibrations corresponding to ring breathing modes and symmetric stretching vibrations of the carbon-carbon bonds within the benzene framework. These vibrations would be influenced by the substitution pattern, with the electron-withdrawing fluorine and trifluoromethyl groups affecting both the frequency and intensity of these modes.
The trifluoromethyl groups would contribute distinctive Raman signatures through their symmetric stretching and deformation modes. The carbon-fluorine bonds within the trifluoromethyl moiety would produce strong Raman signals due to the large polarizability change associated with these vibrations. The symmetric breathing mode of the trifluoromethyl group would appear as a particularly intense feature in the Raman spectrum.
The anhydride linkage would contribute symmetric stretching components that might be more readily observed in Raman spectroscopy compared to infrared analysis. The symmetric carbonyl stretching mode and the carbon-oxygen-carbon bending vibrations would provide additional structural confirmation. The combination of Raman and infrared spectroscopic data would provide comprehensive vibrational characterization of the complete molecular structure.
Comparative Structural Analysis with Related Benzoic Anhydrides
The structural characteristics of this compound can be effectively understood through comparison with other benzoic anhydride derivatives. Benzoic anhydride itself, with the molecular formula C14H10O3 and molecular weight of 226.2274 grams per mole, represents the unsubstituted parent compound that provides a baseline for understanding the effects of fluorine substitution.
The introduction of fluorine substituents significantly alters the physical properties compared to benzoic anhydride. While benzoic anhydride exhibits different melting point characteristics, the fluorinated derivative shows a melting point of 75-79 degrees Celsius, which reflects the combined effects of increased molecular weight and altered intermolecular interactions due to fluorine substitution.
4-Trifluoromethylbenzoic anhydride, with molecular formula C16H8F6O3 and molecular weight of 362.23 grams per mole, provides an interesting comparison point. This compound contains trifluoromethyl substituents but lacks the additional fluorine atom present in this compound. The melting point of 4-trifluoromethylbenzoic anhydride is reported as 127-133 degrees Celsius, which is significantly higher than the 2-fluoro-6-trifluoromethyl derivative, suggesting that the additional fluorine substitution and the specific substitution pattern create different solid-state packing arrangements.
The infrared spectroscopic characteristics of anhydrides show consistent patterns across different substitution patterns. All anhydrides exhibit the characteristic double carbonyl stretch, with symmetric and asymmetric components appearing around 1810 and 1760 wavenumbers respectively. However, the exact positioning of these bands varies depending on the electronic effects of the substituents, with electron-withdrawing groups like fluorine and trifluoromethyl causing shifts to higher frequencies.
The solubility characteristics also differ significantly among these related compounds. This compound shows solubility in toluene, which reflects the balance between the polar anhydride functionality and the lipophilic fluorinated aromatic system. This solubility profile would be expected to differ from less fluorinated analogs due to the altered polarity and hydrogen bonding characteristics.
The electronic effects of multiple fluorine substituents create a unique electronic environment in this compound compared to other benzoic anhydrides. The combined presence of both fluorine atoms and trifluoromethyl groups creates a highly electronegative molecular framework that significantly influences reactivity patterns, spectroscopic characteristics, and physical properties. This makes the compound particularly valuable for applications requiring highly electronegative aromatic anhydride functionality.
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)benzoyl] 2-fluoro-6-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F8O3/c17-9-5-1-3-7(15(19,20)21)11(9)13(25)27-14(26)12-8(16(22,23)24)4-2-6-10(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMFZFVXXISMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC(=O)C2=C(C=CC=C2F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2118332-08-2 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Physicochemical Properties Relevant to Preparation
- Molecular Formula: C8H2F4O3 (for the anhydride moiety within the compound)
- Molecular Weight: Approx. 398.21 g/mol
- Physical State: Solid at room temperature, melting point 75–79 °C
- Solubility: Soluble in toluene and other organic solvents, moisture sensitive
These properties influence the choice of solvents and reaction conditions during synthesis and purification.
Summary Table of Preparation-Related Data
Research Findings and Notes
- The compound’s preparation demands careful control of moisture and temperature to prevent hydrolysis or decomposition.
- The use of fluorinated precursors and selective dehydration techniques is critical to obtain the anhydride without side reactions.
- Industrially, related fluorinated aromatic compounds are synthesized using chlorination and oxidation reactions under mild conditions with high yields and purity.
- Formulation methods emphasize solvent compatibility and stepwise dissolution to maintain compound stability and clarity for biological applications.
- Commercial suppliers provide the compound with guaranteed purity and detailed handling instructions to maintain quality.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzoic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable in different applications.
Scientific Research Applications
Synthetic Chemistry
This compound is primarily utilized as a reagent in the synthesis of fluorinated organic compounds. Its unique reactivity enhances the efficiency of chemical reactions, making it a valuable tool for chemists.
- Key Reactions :
- Used in the formation of complex organic structures.
- Acts as a coupling agent in various synthetic pathways.
Table 1: Common Reactions Involving 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Acyl Substitution | Reacts with nucleophiles to form acyl derivatives | Fluorinated carboxylic acids |
| Coupling Reactions | Forms stable linkages with other organic moieties | Polyfluorinated compounds |
Pharmaceutical Development
This compound plays a crucial role in drug discovery and development. Its ability to modify biological activity makes it a key component in designing novel drug candidates, particularly for anti-inflammatory and analgesic medications.
- Case Study : Research has shown that derivatives of this anhydride can significantly enhance the potency of certain analgesics by modifying their pharmacokinetic profiles.
Table 2: Pharmaceutical Applications
| Application | Description | Example Compounds |
|---|---|---|
| Anti-inflammatory | Modifies drug activity for enhanced efficacy | Non-steroidal anti-inflammatory drugs (NSAIDs) |
| Analgesics | Improves pain relief properties | New formulations based on existing drugs |
Material Science
In material science, this compound is utilized in the production of specialty polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance, thermal stability, and hydrophobicity.
- Applications :
- Used in coatings that require durability and resistance to harsh chemicals.
- Serves as an intermediate for producing high-performance polymers.
Table 3: Material Properties Enhanced by this compound
| Property | Effect | Application Areas |
|---|---|---|
| Chemical Resistance | Protects materials from corrosive agents | Industrial coatings |
| Thermal Stability | Maintains integrity under high temperatures | Aerospace materials |
| Hydrophobicity | Reduces water absorption | Water-repellent surfaces |
Agricultural Chemicals
The compound is also significant in the formulation of agrochemicals, enhancing the efficacy and stability of pesticides and herbicides. Its incorporation into these products is crucial for improving crop yields and ensuring effective pest control.
- Case Study : The use of this anhydride in developing new herbicides has been shown to improve their stability and effectiveness against resistant weed species.
Table 4: Agrochemical Applications
| Application | Description | Example Products |
|---|---|---|
| Pesticides | Enhances effectiveness and stability | New formulations targeting resistant pests |
| Herbicides | Improves action against specific weed types | Selective herbicides for crop protection |
Analytical Chemistry
In analytical chemistry, this compound is utilized for the derivatization of various analytes. This process improves detection sensitivity in chromatographic techniques, which is essential for accurate chemical analysis.
- Applications :
- Enhances the detection limits of chromatographic methods.
- Used in preparing samples for mass spectrometry.
Table 5: Analytical Applications
| Technique | Role of Anhydride | Benefits |
|---|---|---|
| Gas Chromatography | Derivatization agent | Increased sensitivity |
| Liquid Chromatography | Sample preparation | Improved separation efficiency |
Mechanism of Action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)benzoic anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride and Analogs
*Calculated as 2×(C₈H₄F₄O₂) – H₂O = 2×208.11 – 18.02 ≈ 398.20 g/mol.
Key Observations:
- Substituent Effects : The this compound exhibits steric hindrance and strong electron-withdrawing effects due to -F and -CF₃ groups, enhancing electrophilicity compared to the para-substituted 4-Trifluoromethylbenzoic Anhydride .
- Reactivity: The nitro (-NO₂) group in 2-Methyl-6-nitrobenzoic Anhydride increases reactivity in esterification and lactonization under mild conditions , while perfluorinated chains in Heptafluorobutanoic Anhydride confer stability against hydrolysis .
Research Findings and Reactivity Trends
- Electronic Effects : The meta-directing nature of -CF₃ and -F in this compound may reduce electrophilic substitution reactivity compared to para-substituted analogs but enhance resistance to nucleophilic attack .
- Catalytic Utility : Unlike 2-Methyl-6-nitrobenzoic Anhydride, which operates under basic catalysts (e.g., DMAP), fluorinated anhydrides may require specialized conditions due to their electron-deficient aromatic rings .
Biological Activity
2-Fluoro-6-(trifluoromethyl)benzoic anhydride (FTFBA) is a fluorinated aromatic compound that has garnered attention due to its potential applications in medicinal chemistry and its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with FTFBA, providing a comprehensive overview of its significance in research.
- Molecular Formula : C₁₆H₆F₈O₃
- Molecular Weight : 398.21 g/mol
- Melting Point : 75.0 to 79.0 °C
- Purity : >98% (GC)
FTFBA is characterized by the presence of both fluoro and trifluoromethyl groups, which can enhance its reactivity and interaction with biological targets.
FTFBA acts primarily as a dehydrating agent in organic synthesis, which can influence various biochemical pathways. Its fluorinated structure may also enhance lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to FTFBA exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, related fluorinated compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 µM against Mtb, with low cytotoxicity in mammalian cell lines . This suggests that FTFBA could be a candidate for further exploration in tuberculosis treatment.
Case Studies
- Inhibition of Mycobacterial Growth : A study demonstrated that anthranilate-like compounds, including fluorinated derivatives, effectively inhibited Mtb growth by disrupting tryptophan biosynthesis. The presence of FTFBA in similar formulations could enhance the efficacy of these treatments through synergistic effects .
- Synthesis and Evaluation of Analogues : A series of benzohydrazides derived from fluorinated benzoic acids were synthesized and evaluated for their antimycobacterial activity. These analogues exhibited potent activity against Mtb while maintaining low toxicity profiles, indicating a promising avenue for drug development .
Table 1: Antimycobacterial Activity of Fluorinated Compounds
| Compound | MIC (μM) | CC₅₀ (μM) |
|---|---|---|
| FTFBA | 5 | >1360 |
| 6-FABA | 6.4 | >1360 |
| Hydrazide 20 | 2.0 | >1360 |
| Hydrazide 31 | 22.9 | >1360 |
| Hydrazide 38 | 3.5 | >1360 |
*CC₅₀ refers to the concentration at which 50% cytotoxicity is observed.
Safety and Regulations
FTFBA is classified as a hazardous material, causing skin and eye irritation upon contact . Proper handling procedures must be adhered to when working with this compound to ensure safety in laboratory settings.
Q & A
Basic: What are the standard synthetic routes for preparing 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride?
Methodological Answer:
The anhydride is typically synthesized via condensation of 2-fluoro-6-(trifluoromethyl)benzoic acid. A common method involves activating the carboxylic acid group using acyl chlorides (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride, followed by dehydration under controlled conditions. For example:
React the benzoic acid derivative with thionyl chloride to generate 2-fluoro-6-(trifluoromethyl)benzoyl chloride.
Heat the acid chloride in the presence of a base (e.g., pyridine) to facilitate anhydride formation through nucleophilic acyl substitution.
Key characterization steps include monitoring the reaction via thin-layer chromatography (TLC) and confirming the product’s structure using NMR and IR spectroscopy to detect the anhydride carbonyl stretch (~1800 cm) .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- Mass Spectrometry (MS): Electron ionization (EI-MS) can confirm the molecular ion peak at m/z 362.227 (CHFO), as supported by NIST spectral data .
- Nuclear Magnetic Resonance (NMR):
- NMR: Aromatic protons appear as a multiplet in the δ 7.2–8.1 ppm range.
- NMR: Distinct signals for the fluorine substituents (e.g., δ -60 to -70 ppm for CF groups).
- Elemental Analysis: Verify the C/F ratio to ensure stoichiometric consistency.
Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) enhances accuracy .
Advanced: How do the positions of fluorine and trifluoromethyl groups influence the anhydride’s reactivity in nucleophilic reactions?
Methodological Answer:
The 2-fluoro and 6-trifluoromethyl substituents create a sterically hindered and electron-deficient aromatic ring, which impacts reactivity:
- Electronic Effects: The electron-withdrawing CF group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution (e.g., with amines or alcohols).
- Steric Effects: The ortho-fluoro group introduces steric hindrance, potentially reducing reaction rates with bulky nucleophiles.
Comparative studies of positional isomers (e.g., 4-CF vs. 6-CF derivatives) reveal that substitution patterns alter regioselectivity in ring-opening reactions. For instance, 2-fluoro-6-CF derivatives show higher stability toward hydrolysis than their para-substituted analogs due to reduced resonance stabilization .
Advanced: What computational strategies are employed to predict the electronic properties and stability of this anhydride?
Methodological Answer:
Density Functional Theory (DFT) calculations, such as the B3LYP hybrid functional, are widely used to:
- Optimize Geometry: Determine bond lengths and angles, particularly the strained anhydride ring.
- Calculate Frontier Molecular Orbitals (FMOs): Predict reactivity via HOMO-LUMO gaps. For example, the LUMO energy of the anhydride correlates with its electrophilicity in nucleophilic attacks.
- Thermochemical Analysis: Estimate bond dissociation energies (BDEs) and Gibbs free energy changes () for hydrolysis or decomposition pathways.
Benchmarking against experimental data (e.g., NMR chemical shifts or IR spectra) validates the computational models .
Advanced: How can researchers resolve contradictions in experimental data, such as unexpected by-products during synthesis?
Methodological Answer:
Contradictions often arise from side reactions (e.g., incomplete dehydration or halogen exchange). To address this:
Mechanistic Probing: Use isotopic labeling (e.g., ) to trace oxygen sources in hydrolysis by-products.
Advanced Chromatography: Employ HPLC-MS to separate and identify minor impurities.
Kinetic Studies: Monitor reaction progress under varying temperatures/pH to isolate competing pathways.
For example, if fluorinated by-products are detected, NMR can distinguish between residual starting material and fluorinated intermediates .
Advanced: What are the implications of substituent orientation on the anhydride’s solid-state packing and crystallinity?
Methodological Answer:
X-ray crystallography reveals that the 2-fluoro and 6-CF groups induce a distorted planar geometry, leading to:
- Intermolecular Interactions: Weak C–F···π interactions stabilize the crystal lattice.
- Crystallinity: The steric bulk of CF reduces symmetry, often resulting in polymorphic forms.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate packing efficiency with thermal stability. For instance, anhydrides with tighter packing exhibit higher melting points .
Advanced: How does solvent polarity affect the anhydride’s stability in storage and reaction media?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the anhydride via dipole-dipole interactions, whereas protic solvents (e.g., water, alcohols) promote hydrolysis. Key considerations include:
- Kinetic Stability: Measure hydrolysis rates in deuterated solvents using NMR.
- Storage Conditions: Anhydrous environments (e.g., molecular sieves) and inert atmospheres (N/Ar) are critical for long-term storage.
For reactive applications (e.g., peptide coupling), low-polarity solvents like THF or dichloromethane are preferred to minimize decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
